FITC-eAhx-Gly-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

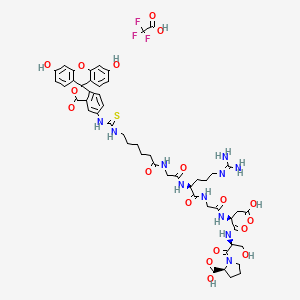

FITC-eAhx-Gly-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate is a research chemical . It is a fluorescent dye-labeled GRGDSP . GRGDSP is an integrin inhibitor that can inhibit the adhesion of tumor cells to endothelial cells and limit their metastasis .

Molecular Structure Analysis

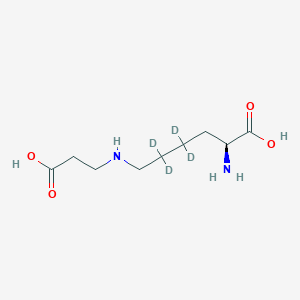

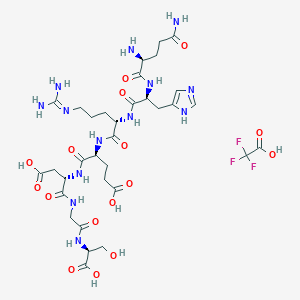

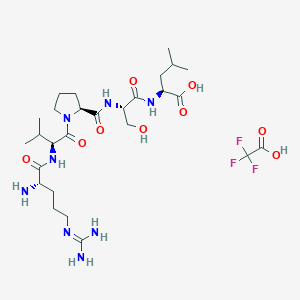

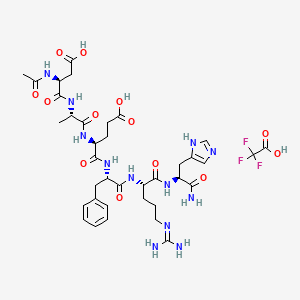

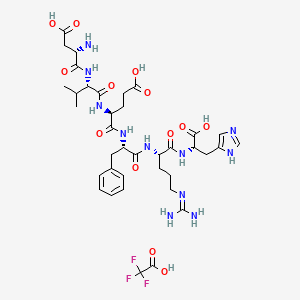

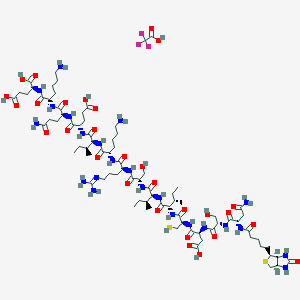

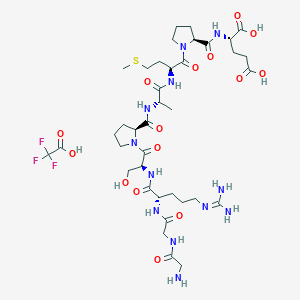

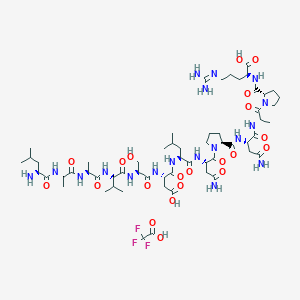

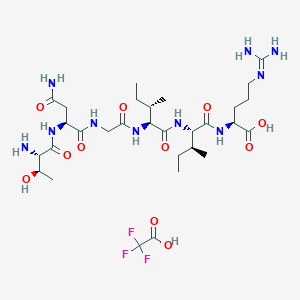

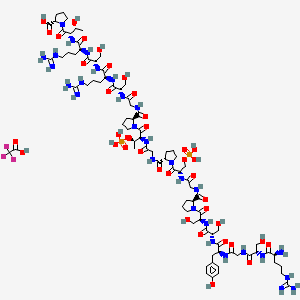

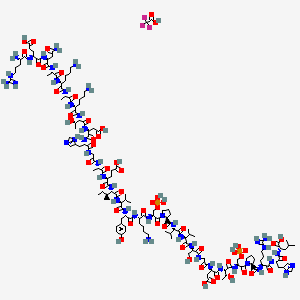

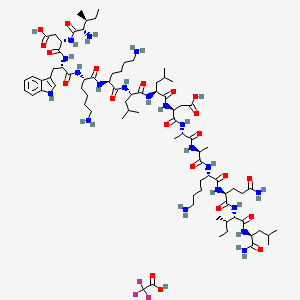

The molecular formula of this compound is C51H60F3N11O18S . The molecular weight is 1204.1 g/mol . The detailed molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

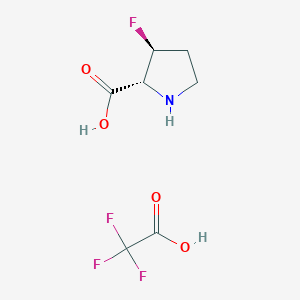

The salt form of FITC-eAhx-Gly-Arg-Gly-Asp-Ser-Pro-OH is Trifluoroacetate . The storage temperature is less than -15°C . Other specific physical and chemical properties are not detailed in the search results.Aplicaciones Científicas De Investigación

FITC-eAhx-GRGDSP-OH-FITC-eAhx-Gly-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate has been used in a variety of scientific research applications, including drug design, protein engineering, and drug delivery. In drug design, FITC-eAhx-GRGDSP-OH-FITC-eAhx-Gly-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate has been used to design and synthesize peptides and proteins that can bind to specific targets in the body. In protein engineering, FITC-eAhx-GRGDSP-OH-FITC-eAhx-Gly-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate has been used to modify the structure of proteins to improve their binding affinity and specificity. In drug delivery, FITC-eAhx-GRGDSP-OH-FITC-eAhx-Gly-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate has been used to create peptide-based drug delivery systems that can target specific tissues and cells in the body.

Mecanismo De Acción

Target of Action

The primary target of FITC-eAhx-Gly-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate, also known as GRGDSP, is integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). They play crucial roles in various biological processes including cell adhesion, cell-surface mediated signalling, and cell migration .

Mode of Action

GRGDSP acts as an integrin inhibitor . It inhibits the adherence of tumor cells to endothelial cells of blood vessels . This inhibition can limit the metastasis of tumor cells . The compound is coupled with FITC (Fluorescein isothiocyanate), a derivative of fluorescein used in wide-ranging applications including flow cytometry . FITC can be conjugated to carriers using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), a zero-length crosslinking agent .

Biochemical Pathways

The biochemical pathways affected by GRGDSP involve the integrin-mediated signaling pathways. By inhibiting integrin, GRGDSP disrupts the normal signaling pathways that would occur upon integrin binding to its ligands. This disruption can affect downstream effects such as cell migration, proliferation, differentiation, and apoptosis .

Result of Action

The primary result of the action of this compound is the inhibition of tumor cell adhesion to endothelial cells, thereby limiting tumor metastasis . This could potentially lead to a decrease in tumor spread and growth, making it a promising compound for cancer research and treatment .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

FITC-eAhx-GRGDSP-OH-FITC-eAhx-Gly-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate has several advantages for laboratory experiments. It is a reliable and cost-effective method for the synthesis of peptides, and it can bind to peptides and proteins with high affinity. Additionally, it is a reversible binding agent, and can be disrupted by the addition of an appropriate counter-ion. The main limitation of FITC-eAhx-GRGDSP-OH-FITC-eAhx-Gly-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate is that it is not suitable for use in vivo, as it is toxic to cells and tissues.

Direcciones Futuras

The use of FITC-eAhx-GRGDSP-OH-FITC-eAhx-Gly-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate has the potential to be expanded in a variety of ways. It could be used to design and synthesize peptides and proteins with improved binding affinity and specificity. It could also be used to study the structure and function of proteins and peptides, as well as the interaction between proteins and other molecules. Additionally, it could be used to study the effects of drugs on cells and tissues. Finally, it could be used to create peptide-based drug delivery systems that can target specific tissues and cells in the body.

Métodos De Síntesis

FITC-eAhx-GRGDSP-OH-FITC-eAhx-Gly-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate can be synthesized using a variety of methods, including solid-phase peptide synthesis (SPPS), solution-phase peptide synthesis (SPPS), and liquid-phase peptide synthesis (LPPS). SPPS is the most common method used for the synthesis of FITC-eAhx-GRGDSP-OH-FITC-eAhx-Gly-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate. The process involves the coupling of the amino acids in the peptide sequence to the resin, followed by the addition of a protecting group to the side chain of each amino acid. The peptide is then cleaved from the resin and purified. SPPS is a reliable and cost-effective method for the synthesis of peptides, and is widely used in the production of FITC-eAhx-GRGDSP-OH-FITC-eAhx-Gly-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

The GRGDSP peptide in FITC-eAhx-Gly-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate is known to interact with integrin, a type of protein that plays a crucial role in cell adhesion . The nature of this interaction is inhibitory, with the GRGDSP peptide blocking the function of integrin and thereby preventing tumor cells from adhering to endothelial cells .

Cellular Effects

This compound can have significant effects on various types of cells, particularly tumor cells. By inhibiting integrin, this compound can prevent tumor cells from adhering to endothelial cells, which can limit the metastasis of the tumor .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of integrin by the GRGDSP peptide . This inhibition prevents the adherence of tumor cells to endothelial cells, thereby limiting tumor metastasis .

Propiedades

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]acetyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H59N11O16S.C2HF3O2/c50-47(51)52-16-4-6-32(42(69)55-23-40(66)58-33(21-41(67)68)43(70)59-34(24-61)44(71)60-17-5-7-35(60)45(72)73)57-39(65)22-54-38(64)8-2-1-3-15-53-48(77)56-25-9-12-29-28(18-25)46(74)76-49(29)30-13-10-26(62)19-36(30)75-37-20-27(63)11-14-31(37)49;3-2(4,5)1(6)7/h9-14,18-20,32-35,61-63H,1-8,15-17,21-24H2,(H,54,64)(H,55,69)(H,57,65)(H,58,66)(H,59,70)(H,67,68)(H,72,73)(H4,50,51,52)(H2,53,56,77);(H,6,7)/t32-,33-,34-,35-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMGZCOVNRSKJA-JZONPQKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CCCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CCCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H60F3N11O18S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1204.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.